Urs-12-ene-3|A,16|A,22|A-triol
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Overview
Description
Urs-12-ene-3|A,16|A,22|A-triol is a triterpenoid compound with the molecular formula C30H50O3. It is a derivative of ursolic acid and is known for its various biological activities. This compound is often found in natural sources such as plant leaves and has been studied for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urs-12-ene-3|A,16|A,22|A-triol typically involves the hydroxylation of ursolic acid. The process can be carried out using various reagents and catalysts to introduce hydroxyl groups at specific positions on the ursolic acid molecule. Common reagents include oxidizing agents like osmium tetroxide or microbial biotransformation using specific strains of bacteria or fungi .
Industrial Production Methods
Industrial production of this compound often involves the extraction of ursolic acid from plant sources followed by chemical or enzymatic modification to introduce the desired hydroxyl groups. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urs-12-ene-3|A,16|A,22|A-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in cell signaling and metabolic pathways.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the formulation of cosmetics and nutraceuticals due to its antioxidant properties.
Mechanism of Action
The mechanism of action of Urs-12-ene-3|A,16|A,22|A-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: A precursor to Urs-12-ene-3|A,16|A,22|A-triol with similar biological activities.
Oleanolic Acid: Another triterpenoid with comparable anti-inflammatory and anticancer properties.
Betulinic Acid: Known for its anticancer and antiviral activities.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for therapeutic applications. Its ability to modulate multiple molecular targets and pathways sets it apart from other similar triterpenoids .
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,6aR,6bS,8S,8aR,9S,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol |
InChI |
InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3/t17-,18+,20?,21-,22+,23+,24+,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
BEGONBGYCMTFIR-PZBWVBEMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C)O |
Canonical SMILES |
CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O |
Origin of Product |
United States |
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